![molecular formula C13H15Cl3OSi B14639069 Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane CAS No. 52137-73-2](/img/structure/B14639069.png)
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 1,1,1-trichloro-4-phenylbut-3-yn-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane typically involves the reaction of trimethylsilanol with 1,1,1-trichloro-4-phenylbut-3-yn-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Trimethylsilanol+1,1,1-trichloro-4-phenylbut-3-yn-2-olCatalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane involves its ability to form stable bonds with various substrates through its silicon-oxygen linkage. This allows it to act as a cross-linking agent in polymerization reactions or as a stabilizing agent in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
類似化合物との比較
Similar Compounds
Trimethylsilanol: A simpler organosilicon compound with similar reactivity.
Trimethylsilane: Lacks the oxygen linkage, resulting in different chemical properties.
Phenyltrimethylsilane: Contains a phenyl group but lacks the trichloro and butynyl groups.
Uniqueness
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane is unique due to the presence of the trichloro and butynyl groups, which impart distinct reactivity and potential applications compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
52137-73-2 |
|---|---|
分子式 |
C13H15Cl3OSi |
分子量 |
321.7 g/mol |
IUPAC名 |
trimethyl-(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C13H15Cl3OSi/c1-18(2,3)17-12(13(14,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,1-3H3 |
InChIキー |
YUBJUAVMUWUXOQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C#CC1=CC=CC=C1)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

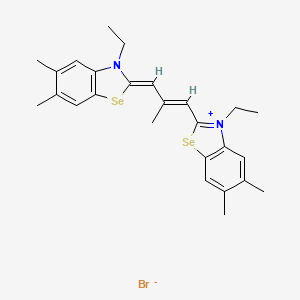
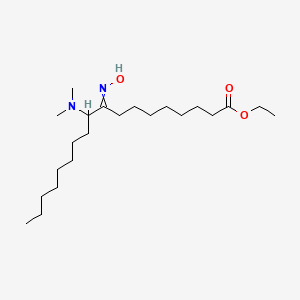
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
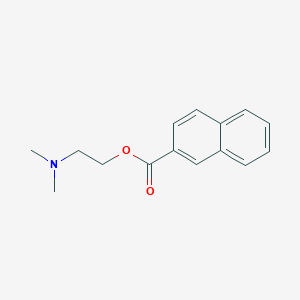
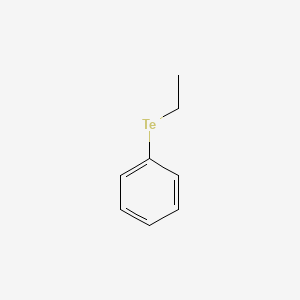

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
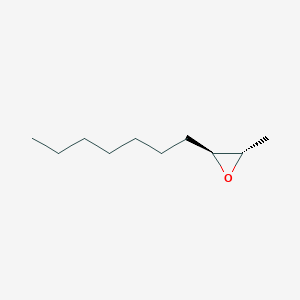
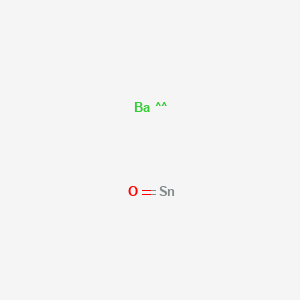
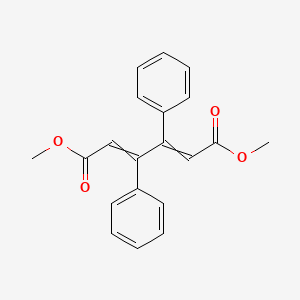

![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
